Methyl 2-(trifluoromethoxy)benzoylformate
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Overview
Description
Methyl 2-(trifluoromethoxy)benzoylformate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoylformate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(trifluoromethoxy)benzoylformate typically involves the introduction of the trifluoromethoxy group into the benzoylformate structure. One common method is the trifluoromethoxylation of methyl benzoylformate using specific trifluoromethoxylation reagents. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(trifluoromethoxy)benzoylformate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(trifluoromethoxy)benzoylformate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, and in materials science for the development of advanced materials
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethoxy)benzoylformate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
- Methyl benzoylformate
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 2-formyl benzoate
Comparison: Methyl 2-(trifluoromethoxy)benzoylformate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more suitable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-oxo-2-[2-(trifluoromethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-16-9(15)8(14)6-4-2-3-5-7(6)17-10(11,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKQHPIPGCGWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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